1,3,3,4,4-Pentafluoro-2-methoxycyclobutene
Overview
Description
“1,3,3,4,4-Pentafluoro-2-methoxycyclobutene” is a chemical compound with the molecular formula C5H3F5O .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied as a part of a series of investigations of the structures of substituted cyclobutenes .Physical and Chemical Properties Analysis
“this compound” has physical and chemical properties that can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Molecular Structure Analysis
1,3,3,4,4-Pentafluoro-2-methoxycyclobutene (PFMCB) has been studied for its molecular structure and conformations. Using techniques like gas-phase electron diffraction and molecular orbital calculations, researchers have examined the bond lengths and angles in PFMCB. This research is crucial for understanding the chemical properties and reactivity of PFMCB (Frogner et al., 2010).
Solid-State Properties
Studies on the crystal structures, vibrational spectra, mechanical, and thermodynamic properties of PFMCB in the solid state have been conducted. These investigations are fundamental to understand the material properties of PFMCB, which can influence its applications in various fields (Colmenero & Lunelli, 2022).
Reaction Studies
Research has also focused on the reaction mechanisms involving PFMCB. For instance, the addition reactions of dialkyl phosphites to polyfluorocyclobutenes, including PFMCB, have been explored. Understanding these reactions is critical for synthetic chemistry applications, particularly in developing new chemical synthesis pathways (Ueda et al., 1969).
Synthesis of Cyclobutene Derivatives
Studies on the synthesis of various cyclobutene derivatives from PFMCB have been conducted. These derivatives have potential applications in organic synthesis and materials science (Hiroshige et al., 1968).
Electronic Properties
The impact of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes, including PFMCB, has been studied. This research is crucial for the development of materials with specific electronic properties (Lo Presti et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3,3,4,4-pentafluoro-2-methoxycyclobutene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O/c1-11-3-2(6)4(7,8)5(3,9)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGREVXBYIAJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C1(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578752 | |
Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-98-8 | |
Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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